1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: The starting materials, such as 1,3-dimethyl-1H-pyrazole-5-carbaldehyde and cyclopentylamine, undergo a condensation reaction to form the pyrazole ring.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Amine formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Another pyrazole derivative with similar structural features.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A compound with a similar pyrazole core but different substituents.
Uniqueness
1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific cyclopentyl and dimethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21N5 |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H21N5/c1-11-7-14(18(2)17-11)9-15-12-8-16-19(10-12)13-5-3-4-6-13/h7-8,10,13,15H,3-6,9H2,1-2H3 |
InChI Key |
OIJISHUGDWYIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2)C3CCCC3)C |
Origin of Product |
United States |
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